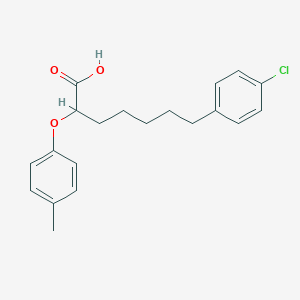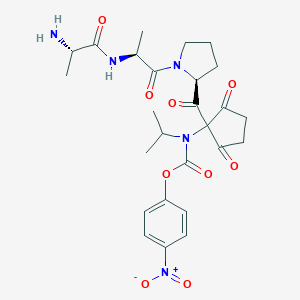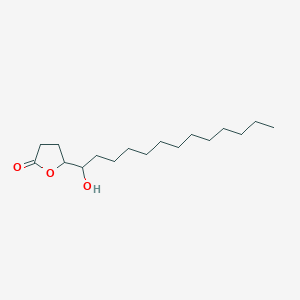
Pinacolborane
Übersicht
Beschreibung
Pinacolborane (also known as pinacolboron, pinacolboronic acid, pinacolboronate, and pinacolboronic ester) is an organoboron compound composed of a boron atom covalently bonded to four carbon atoms in a planar square structure. It is a colorless, crystalline solid that is insoluble in water, and is used as a reagent in organic synthesis, as an intermediate in the synthesis of boron-containing compounds, and as a catalyst in the formation of carbon-carbon bonds. This compound is also used as a ligand in coordination chemistry, and has been used as a ligand in the synthesis of novel catalysts and catalytic systems.
Wissenschaftliche Forschungsanwendungen
Hydroboration of Alkenes and Alkynes
- Catalytic Hydroboration: PBH acts as a hydroboration reagent for alkenes and alkynes, especially when catalyzed by transition metals. For example, rhodium and nickel catalysts are highly effective in this reaction (Pereira & Srebnik, 1996).
Synthesis of Silylboranes and Germylborane Derivatives
- Preparation of Silylboranes: Triorganosilylpinacolboranes have been synthesized using pinacolborane, showcasing its role in the preparation of organoboron compounds (Suginome, Matsuda, & Ito, 2000).
Dehydrogenative Borylation
- Synthesis of Vinylboronates: PBH, when treated with vinylarenes in the presence of rhodium or ruthenium catalysts, yields vinylboronates. This process demonstrates its utility in stereoselective synthesis (Murata et al., 2002).
Arylboronate Formation
- Coupling Reactions: PBH is used in coupling reactions with aryl iodides, facilitated by copper catalysis, to form arylboronates at room temperature (Zhu & Ma, 2006).
Borylation in Organic Synthesis
- Palladium-Catalyzed Borylation: PBH is crucial in the borylation of phenyl bromides, further enabling the synthesis of biaryls through Suzuki-Miyaura coupling (Broutin et al., 2004).
Material Science Applications
- Modification of Polycarbosilane: PBH has been used to modify polycarbosilane for the production of SiC fibers, showcasing its utility in material science (Shang, Shao, & Zhu, 2015).
Other Applications
- Reduction of Ketones: In organic chemistry, PBH catalyzes the reduction of ketones, expanding its utility in various synthetic pathways (Query et al., 2011).
- Electrochemical Applications: PBH is used in the electrochemical synthesis of allylboronic esters, demonstrating its role in electrosynthesis (Godeau et al., 2009).
Wirkmechanismus
Target of Action
Pinacolborane, also known as 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-, primarily targets alkenes , alkynes , aldehydes , ketones , and carboxylic acids . These compounds are the primary substrates that interact with this compound in various chemical reactions.
Mode of Action
This compound interacts with its targets through a process called hydroboration . In the presence of catalysts, this compound hydroborates alkenes and, less rapidly, alkynes . It also affects catalyst-free hydroboration of aldehydes, ketones, and carboxylic acids . The active hydride source in these reactions is the trialkoxyborohydride .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the reductive amination of carbonyl compounds . This process involves the reduction of ketones with this compound, catalyzed by NaOt-Bu at ambient temperature . The reaction is high yielding and general, providing complete conversion of aryl and dialkyl ketones .
Result of Action
The result of this compound’s action is the formation of boron-containing compounds . For example, dehydrogenation of this compound affords dipinacolatodiborane (B2pin2) . Moreover, this compound is used in borylation, a form of C-H activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction temperature and the weight ratio of reactants can affect the outcome of the reaction . Additionally, the presence of catalysts can significantly enhance the efficiency of the hydroboration process .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWAYBEOJRFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(C(O1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422852 | |
| Record name | Pinacolborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25015-63-8 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacolborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




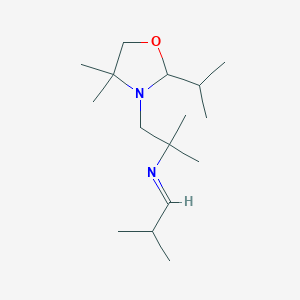


![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
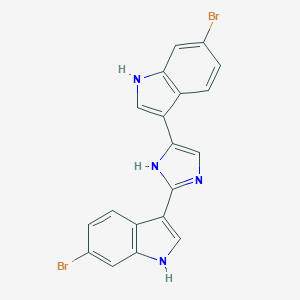

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)



